molecular formula C19H23NO2 B2911914 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine CAS No. 2411196-25-1

1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine

Cat. No. B2911914
CAS RN: 2411196-25-1
M. Wt: 297.398
InChI Key: FJYLGKGSXLXDAK-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is a synthetic compound that is used in scientific research for its potential therapeutic properties. This compound has generated significant interest in the scientific community due to its unique chemical structure and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is not fully understood. However, studies suggest that this compound may act as an inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine in lab experiments is its unique chemical structure, which allows for the study of its potential therapeutic properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine. One potential direction is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of this compound may also be a future direction for research.
In conclusion, 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is a synthetic compound that has generated significant interest in the scientific community due to its potential therapeutic properties. While there is still much to be learned about this compound, its unique chemical structure and potential applications make it a promising area of study for future research.

Synthesis Methods

The synthesis of 1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine involves several steps. The first step involves the reaction of cyclopropylmethylamine with 6,7,8,9-tetrahydrodibenzofuran-2-carboxylic acid to form an amide intermediate. This intermediate is then treated with trifluoroacetic anhydride to form a cyclic aziridine ring. The final step involves the deprotection of the dibenzofuran-2-yloxymethyl group to yield the final product.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine is primarily used in scientific research to study its potential therapeutic properties. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-(cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-4-18-16(3-1)17-9-15(7-8-19(17)22-18)21-12-14-11-20(14)10-13-5-6-13/h7-9,13-14H,1-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYLGKGSXLXDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC4CN4CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)aziridine

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